2-Methanesulfonyl-6-azaspiro[3.4]octane
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Overview
Description
2-Methanesulfonyl-6-azaspiro[34]octane is a chemical compound with the molecular formula C8H15NO2S It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same synthetic routes mentioned above. The scalability of these methods makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methanesulfonyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of the methanesulfonyl group.
2-Azaspiro[3.4]octane: Lacks the methanesulfonyl group but shares the core spirocyclic structure.
Uniqueness
2-Methanesulfonyl-6-azaspiro[3.4]octane is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methylsulfonyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
BADZYLOLQVAERU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CCNC2 |
Origin of Product |
United States |
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